1-Heptadecene-4,6-diyne-3,9,10-triol 1-Heptadecene-4,6-diyne-3,9,10-triol Panaxytriol is a long-chain fatty alcohol.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1871099
InChI: InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3/t15-,16-,17-/m1/s1
SMILES: CCCCCCCC(C(CC#CC#CC(C=C)O)O)O
Molecular Formula: C17H26O3
Molecular Weight: 278.4 g/mol

1-Heptadecene-4,6-diyne-3,9,10-triol

CAS No.:

Cat. No.: VC1871099

Molecular Formula: C17H26O3

Molecular Weight: 278.4 g/mol

* For research use only. Not for human or veterinary use.

1-Heptadecene-4,6-diyne-3,9,10-triol -

Specification

Molecular Formula C17H26O3
Molecular Weight 278.4 g/mol
IUPAC Name (3R,9R,10R)-heptadec-1-en-4,6-diyne-3,9,10-triol
Standard InChI InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3/t15-,16-,17-/m1/s1
Standard InChI Key RDIMTXDFGHNINN-BRWVUGGUSA-N
Isomeric SMILES CCCCCCC[C@H]([C@@H](CC#CC#C[C@@H](C=C)O)O)O
SMILES CCCCCCCC(C(CC#CC#CC(C=C)O)O)O
Canonical SMILES CCCCCCCC(C(CC#CC#CC(C=C)O)O)O

Introduction

Chemical Properties and Structure

Molecular Identity and Structural Characteristics

1-Heptadecene-4,6-diyne-3,9,10-triol has the molecular formula C17H26O3 with a molecular weight of 278.4 g/mol . Its IUPAC name is (3R,9R,10R)-heptadec-1-en-4,6-diyne-3,9,10-triol, indicating three chiral centers at positions 3, 9, and 10, all with R configuration. The compound's structural framework consists of a 17-carbon chain featuring a terminal alkene (at C1-C2), a diyne system (at C4-C7), and three hydroxyl groups positioned at C3, C9, and C10.

The unique chemical architecture of this compound can be represented through various chemical identifiers as shown in Table 1:

Identifier TypeValue
Standard InChIInChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3/t15-,16-,17-/m1/s1
Standard InChIKeyRDIMTXDFGHNINN-BRWVUGGUSA-N
Isomeric SMILESCCCCCCCC@HO
Canonical SMILESCCCCCCCC(C(CC#CC#CC(C=C)O)O)O
PubChem Compound ID10540577

Table 1: Chemical identifiers for 1-Heptadecene-4,6-diyne-3,9,10-triol

Natural Sources and Biological Origin

1-Heptadecene-4,6-diyne-3,9,10-triol is primarily isolated from the roots of Panax ginseng, particularly from Korean red ginseng. It belongs to the polyacetylene class of compounds that are characteristic bioactive constituents of plants in the Araliaceae family. The compound is typically extracted from ginseng using ethyl acetate extraction methods, followed by various chromatographic techniques for purification and isolation.

Due to the challenges associated with isolating sufficient quantities of pure compound from natural sources, researchers have developed synthetic approaches to access this molecule for comprehensive biological investigations.

Biological Activities

Anti-tumor Properties

1-Heptadecene-4,6-diyne-3,9,10-triol demonstrates significant anti-tumor activity against various cancer cell lines. Research has established its inhibitory effects on:

  • Human Gastric Carcinoma (MK-1)

  • Mouse Lymphoma (P388D1)

  • Human Breast Carcinoma (Breast M25-SF)

  • B16 Melanoma Cells (in vivo studies)

The compound effectively suppresses tumor cell growth through multiple mechanisms, including the induction of cell cycle arrest and promotion of apoptosis in cancer cells.

Mechanisms of Action

Several mechanisms underlie the biological activities of 1-Heptadecene-4,6-diyne-3,9,10-triol:

  • Induction of Phase II Detoxification Enzymes: The compound enhances the activity of phase II enzymes such as quinone reductase, which plays a crucial role in detoxifying harmful compounds and protecting cells from oxidative stress .

  • Cell Cycle Regulation: Studies indicate that 1-Heptadecene-4,6-diyne-3,9,10-triol can halt the proliferation of cancer cells by inducing cell cycle arrest at multiple phases, effectively preventing tumor progression.

  • Apoptotic Pathway Activation: The compound appears to trigger programmed cell death in cancer cells through various signaling pathways, contributing to its anti-tumor efficacy.

Synthetic Approaches

Total Synthesis

The synthesis features a Cadiot–Chodkiewicz coupling between an alkynyl bromide and an alkyne diol, efficiently constructing the characteristic diyne system present in the natural product . This synthetic method has facilitated extensive biological investigations by providing ready access to the compound.

Synthetic Analogs and Structure-Activity Relationships

Based on the promising biological activities of 1-Heptadecene-4,6-diyne-3,9,10-triol, researchers have developed various synthetic analogs with enhanced properties. The cytotoxic potency of these derivatives against human lymphoblastic leukemia cell line CCRF-CEM is compared in Table 2:

CompoundStructure ModificationIC50 against CCRF-CEM (μM)
Panaxytriol (PXT)Parent compound5.0
Panaxytriol Acetonide (PXTA)C9-C10 diol as acetonide2.3
PXTA Isomer (PXTAI)C3 epimer of PXTA0.48
PXTAEIEthyl moiety replacing vinyl group at C1-C22.0

Table 2: Cytotoxic activity comparison of 1-Heptadecene-4,6-diyne-3,9,10-triol and synthetic analogs

These structure-activity relationship studies demonstrate that:

  • Engagement of the C9-C10 diol as an acetonide enhances cytotoxic activity

  • Modification of the stereochemistry at C3 significantly increases potency

  • Replacement of the terminal vinyl group with an ethyl moiety maintains high activity

Importantly, these analogs largely retain their activity against Taxol- and vinblastine-resistant CCRF-CEM sublines, suggesting mechanisms distinct from conventional chemotherapeutic agents .

Therapeutic Applications

Cytoprotective Effects

One of the most promising therapeutic applications of 1-Heptadecene-4,6-diyne-3,9,10-triol derivatives is their cytoprotective activity. In mouse xenograft models, synthetic analogs have demonstrated the capacity to mitigate various toxicities associated with cancer therapeutic agents, including:

  • Body weight loss

  • Treatment-related mortality

  • Neurotoxicity (peripheral neuropathy)

  • Hematotoxicity

These protective effects extend to toxicities induced by conventional chemotherapeutic agents such as Taxol, vincristine, epothilones, cyclophosphamide, and 5-fluorouracil, as well as radiation therapy . Table 3 summarizes these cytoprotective effects:

Toxicity TypeTherapeutic AgentProtective Effect of PXT Analogs
Body weight lossChemotherapeutics, RadiationSignificant reduction
LethalityChemotherapeutics, RadiationReduced mortality rates
NeurotoxicityTaxol, Vincristine, EpothilonesDecreased peripheral neuropathy
HematotoxicityCyclophosphamide, 5-FUMitigated blood cell count reduction

Table 3: Cytoprotective effects of 1-Heptadecene-4,6-diyne-3,9,10-triol analogs against therapy-induced toxicities

The ability to mitigate therapy-associated toxicities while maintaining anticancer efficacy represents a significant advantage, potentially enabling higher dosing or extended treatment periods with conventional therapies.

Research Challenges and Future Directions

Despite the promising findings regarding 1-Heptadecene-4,6-diyne-3,9,10-triol, several research challenges and opportunities remain:

Mechanism of Action Studies

While initial insights into the compound's mechanisms have been established, comprehensive understanding of its molecular targets and signaling pathways remains incomplete. Further investigations using advanced techniques such as proteomics, metabolomics, and transcriptomics could elucidate the precise molecular mechanisms underlying both its anticancer and cytoprotective effects.

Pharmacokinetics and Drug Delivery

The polyacetylene structure of 1-Heptadecene-4,6-diyne-3,9,10-triol presents challenges for formulation and delivery. Studies addressing absorption, distribution, metabolism, excretion, and bioavailability are essential for clinical development. Novel drug delivery systems might be required to optimize bioavailability and target delivery to enhance therapeutic efficacy while minimizing off-target effects.

Clinical Translation

Transitioning from preclinical models to clinical applications represents a critical research direction. Initial human studies focusing on safety, tolerability, and preliminary efficacy would be necessary to establish the clinical potential of 1-Heptadecene-4,6-diyne-3,9,10-triol or its synthetic analogs.

Particularly promising is the potential "cytoprotection-based approach" in which subtherapeutic doses of a PXT-derived agent could be co-administered with conventional cancer treatments to increase their therapeutic indices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator